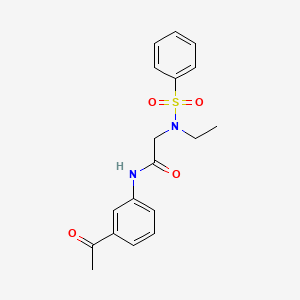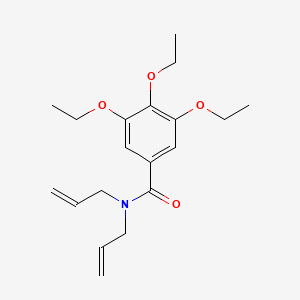
N~1~-(3-acetylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-(3-acetylphenyl)-N2-ethyl-N2-(phenylsulfonyl)glycinamide, commonly known as APETAG, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. APETAG is a member of the class of compounds known as glycine amides, which are known to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of APETAG is not fully understood, but it is believed to involve the inhibition of the enzyme glycine N-acyltransferase (GLYAT), which is involved in the metabolism of glycine. GLYAT is overexpressed in many cancer cells, and its inhibition by APETAG leads to a decrease in the levels of intracellular glycine. This, in turn, leads to a decrease in the levels of glutathione, a major antioxidant in cells, and an increase in oxidative stress, ultimately leading to cell death.
Biochemical and Physiological Effects:
APETAG has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the levels of intracellular glycine and glutathione, increase oxidative stress, and induce apoptosis in cancer cells. APETAG has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of APETAG is its ability to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, one of the limitations of APETAG is its potential toxicity, as it has been shown to induce apoptosis in non-cancerous cells as well. This highlights the need for further research to determine the optimal dosage and administration of APETAG for cancer treatment.
Direcciones Futuras
There are several future directions for research on APETAG. One area of research is the development of more potent and selective inhibitors of GLYAT, which could potentially have fewer side effects than APETAG. Another area of research is the identification of biomarkers that could predict the response of cancer cells to APETAG, which could help to personalize cancer treatment. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of APETAG in cancer treatment.
Métodos De Síntesis
APETAG can be synthesized through a multi-step process involving the reaction of 3-acetylphenyl isocyanate with N-ethylglycine, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained through a purification process involving column chromatography.
Aplicaciones Científicas De Investigación
APETAG has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. APETAG has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-[benzenesulfonyl(ethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-20(25(23,24)17-10-5-4-6-11-17)13-18(22)19-16-9-7-8-15(12-16)14(2)21/h4-12H,3,13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWZGYORZDLWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC(=C1)C(=O)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[isonicotinoyl(propyl)amino]-5-methylbenzoic acid](/img/structure/B5083087.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-3-phenyl-5-isoxazolyl]acetamide](/img/structure/B5083092.png)

![N-(1-{1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5083101.png)
![1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine](/img/structure/B5083106.png)
![((2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-4-{[(1-ethyl-4-piperidinyl)amino]methyl}-2-methyl-2-pyrrolidinyl)methanol](/img/structure/B5083114.png)

![(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B5083127.png)
![N-ethyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5083128.png)

![4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid](/img/structure/B5083149.png)

![2-[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide trifluoroacetate](/img/structure/B5083174.png)
![7-(diethylamino)-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5083179.png)